Benzyl 4-methoxybenzene-1-carbodithioate
Description
Properties
IUPAC Name |
benzyl 4-methoxybenzenecarbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c1-16-14-9-7-13(8-10-14)15(17)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLOHJRGXEOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538226 | |
| Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93198-47-1 | |
| Record name | Benzyl 4-methoxybenzene-1-carbodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90538226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbodithioate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetone to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically conducted in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-methoxybenzene-1-carbodithioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl group or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted benzyl or methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-methoxybenzene-1-carbodithioate is part of a broader class of dithiocarbazate derivatives, which have shown significant promise in medicinal applications. Notably, studies have indicated that these compounds possess anticancer and antimicrobial properties.
- Anticancer Activity : Research has demonstrated that dithiocarbazate derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Properties : The antimicrobial efficacy of benzyl carbodithioates has been documented, suggesting that they can be effective against a range of pathogens. This property is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Radiopharmaceutical Applications
Dithiocarbazate derivatives, including this compound, have been explored for their use in radiopharmaceuticals . These compounds can coordinate with metal ions to form stable complexes, which are essential for imaging and therapeutic applications in nuclear medicine. Their ability to chelate metals enhances their utility in targeting specific tissues or tumors in diagnostic imaging .
Material Science and Polymer Chemistry
In material science, this compound serves as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in polymer synthesis. RAFT agents are crucial for controlling polymerization processes, leading to the production of well-defined polymers with specific architectures.
- Polymerization Control : The compound's functionality allows for the synthesis of block copolymers and other complex structures, which can be tailored for specific applications such as drug delivery systems or advanced materials with unique physical properties .
Structural Studies and Characterization
The crystal structure of this compound has been elucidated through X-ray crystallography, revealing insights into its molecular geometry and intermolecular interactions. The presence of weak hydrogen bonds contributes to the stability of its crystal lattice, which is essential for understanding its behavior in various applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Bharti et al., 2000 | Anticancer Activity | Demonstrated significant cytotoxicity against cancer cell lines using dithiocarbazate derivatives. |
| Boschi et al., 2003 | Radiopharmaceuticals | Explored the coordination properties of dithiocarbazates with metal ions for imaging applications. |
| Jasinski et al., 2010 | Structural Analysis | Provided detailed crystallographic data showcasing the molecular structure and stability factors of benzyl carbodithioates. |
Mechanism of Action
The mechanism of action of Benzyl 4-methoxybenzene-1-carbodithioate in polymerization involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the controlled growth of polymer chains by reversibly transferring the growing radical to the carbodithioate group, thereby regulating the polymerization process and resulting in polymers with well-defined molecular weights and narrow molecular weight distributions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, Benzyl 4-methoxybenzene-1-carbodithioate is compared below with three structurally related compounds: Benzyl Alcohol, 4-(Bromomethyl)benzaldehyde, and Monobenzone. These analogs share aromatic benzyl motifs but differ in functional groups, toxicity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Influence on Reactivity and Toxicity: The carbodithioate group in this compound enhances metal-binding capacity compared to the hydroxyl group in Benzyl Alcohol or the aldehyde in 4-(Bromomethyl)benzaldehyde. This makes it valuable in catalysis but may increase reactivity hazards . Monobenzone’s phenol and benzyloxy groups contribute to its depigmentation mechanism, contrasting with the sulfur-based reactivity of the target compound .
Toxicity and Safety: Benzyl Alcohol exhibits documented respiratory and dermal toxicity, while Monobenzone’s risks include skin irritation . In contrast, 4-(Bromomethyl)benzaldehyde’s bromomethyl group poses corrosive hazards, though its toxicology remains understudied .
Applications: Benzyl Alcohol is widely used in cosmetics and solvents, whereas Monobenzone has niche medical applications . The target compound’s utility in synthesis and coordination chemistry highlights its specialized role compared to these analogs.
Biological Activity
Benzyl 4-methoxybenzene-1-carbodithioate, a compound characterized by its dithiocarbonate structure, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and data.
Overview of this compound
This compound is synthesized through the reaction of 4-methoxybenzene-1-carbodithioic acid with benzyl chloride, typically in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting compound is utilized primarily in organic synthesis and polymer production through controlled radical polymerization techniques like RAFT polymerization.
Antimicrobial Properties
Research indicates that derivatives of dithiocarbamates, including this compound, exhibit antimicrobial properties. A study assessed the bioactivity of various dithiocarbamate compounds against clinical bacteria, revealing that structural modifications could enhance their efficacy against specific strains .
Table 1: Antimicrobial Activity of Dithiocarbamate Derivatives
| Compound | Activity Against Bacteria | Reference |
|---|---|---|
| This compound | Moderate | |
| S-Hexyl (E)-3-(4-methoxybenzylidene)dithiocarbazate | Strong |
Molecular Docking Studies
Molecular docking studies have been employed to predict interactions between this compound and various biological targets. These simulations help elucidate the compound's binding affinity and mechanism of action, particularly in relation to its potential therapeutic uses .
Density Functional Theory (DFT) Analysis
DFT calculations have provided insights into the electronic properties and reactivity of this compound. Studies have focused on parameters such as HOMO-LUMO gaps, which are indicative of the compound's stability and reactivity. These computational analyses support experimental findings regarding the compound's biological activity .
Table 2: DFT Calculated Parameters for this compound
| Parameter | Value |
|---|---|
| HOMO Energy | -5.23 eV |
| LUMO Energy | -2.12 eV |
| HOMO-LUMO Gap | 3.11 eV |
Q & A
Q. What are the recommended methodologies for synthesizing benzyl 4-methoxybenzene-1-carbodithioate, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or esterification reactions. For optimization, employ experimental design frameworks like the Yates pattern to systematically evaluate variables (e.g., temperature, catalyst concentration, solvent polarity). For example, analogous benzylation reactions (e.g., p-cresol with benzyl alcohol) have been optimized using perchloric acid catalysis and factorial design to maximize yield and selectivity .
Q. How should researchers handle safety concerns during synthesis and characterization of this compound?
Adopt strict protocols:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Follow first-aid measures for chemical exposure (e.g., 15-minute eye/skin flushing with water, medical consultation for ingestion) as outlined in safety data sheets for structurally similar brominated aldehydes .
- Store in sealed, dry containers away from ignition sources .
Q. What analytical techniques are essential for characterizing this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .
- Spectroscopy : Cross-validate NMR, IR, and mass spectrometry data against reference databases like NIST Chemistry WebBook for functional group identification and purity assessment .
- Chromatography : Employ HPLC or LC-MS (as in phenolic aldehyde analyses) to detect impurities and quantify yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Multi-technique validation : Compare XRD results (e.g., bond lengths/angles from SHELX-refined structures ) with computational models (DFT calculations) to identify discrepancies.
- Isotopic labeling : Use deuterated analogs (e.g., 4-methoxybenzaldehyde-α-d1 ) to trace reaction pathways or confirm spectral assignments.
- Error analysis : Statistically assess crystallographic R-factors and spectral signal-to-noise ratios to distinguish experimental artifacts from structural anomalies .
Q. What strategies are effective for optimizing regioselectivity in derivatives of this compound?
- Catalyst screening : Test Brønsted/Lewis acids (e.g., perchloric acid in benzylation reactions ) to direct substitution patterns.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the dithioate group.
- Computational modeling : Use molecular docking or DFT to predict reactive sites and guide synthetic routes .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Process analytical technology (PAT) : Integrate real-time monitoring (e.g., in-line spectroscopy ) to detect batch variations.
- Design of experiments (DoE) : Apply fractional factorial designs to identify critical process parameters (CPPs) affecting yield and purity .
- Stability studies : Assess compound degradation under stress conditions (e.g., heat, humidity) using accelerated stability protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
